NDICHex

Organic Field-Effect Transistors n-Type Semiconductor Electron Mobility

NDICHex (N,N′-dicyclohexylnaphthalene-1,8:4,5-dicarboximide) is a small-molecule n-type organic semiconductor belonging to the naphthalene diimide (NDI) family. It possesses a rigid, strictly planar NDI core with two cyclohexyl end groups adopting chair conformations.

Molecular Formula C26H26N2O4
Molecular Weight 430.5 g/mol
CAS No. 173409-43-3
Cat. No. B3109490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDICHex
CAS173409-43-3
Molecular FormulaC26H26N2O4
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6CCCCC6)C2=O
InChIInChI=1S/C26H26N2O4/c29-23-17-11-13-19-22-20(26(32)28(25(19)31)16-9-5-2-6-10-16)14-12-18(21(17)22)24(30)27(23)15-7-3-1-4-8-15/h11-16H,1-10H2
InChIKeyXWDVNWORIROXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NDICHex (CAS 173409-43-3): A High-Mobility n-Type Naphthalene Diimide for Organic Semiconductor Procurement


NDICHex (N,N′-dicyclohexylnaphthalene-1,8:4,5-dicarboximide) is a small-molecule n-type organic semiconductor belonging to the naphthalene diimide (NDI) family. It possesses a rigid, strictly planar NDI core with two cyclohexyl end groups adopting chair conformations [1]. Thin-film transistor devices fabricated with vapor-deposited NDICHex regularly exhibit field-effect electron mobility near 6 cm²/(V·s), one of the highest reported for n-type organic semiconducting thin films [2].

Why NDICHex Cannot Be Replaced by Generic Alkyl-NDI Alternatives in High-Performance n-Channel OFETs


The identity of the N-substituent in naphthalene diimides dictates molecular packing, thin-film morphology, and ultimately charge-carrier mobility [1]. Replacing cyclohexyl with a linear n-hexyl chain—creating N,N′-di-n-hexyl NDI—drops the electron mobility from 6.2 cm²/V·s to as low as 0.1 cm²/V·s because the one-dimensional π-stacking and non-extended chain conformation of the n-hexyl derivative cannot establish the efficient two-dimensional brickwork charge-transport network that the chair-conformation cyclohexyl group enforces [1][2]. Substituting without accounting for this structure–packing–mobility cascade will cause order-of-magnitude performance losses.

Quantitative Differentiation Evidence for NDICHex Against Its Closest Comparators


Electron Mobility in OFETs: NDICHex vs. N,N′-Di-n-hexyl NDI Under Inert Atmosphere

NDICHex (1a) delivers an average field-effect electron mobility of 6.2 ± 1.15 cm²/V·s with a maximum of 7.5 cm²/V·s when vacuum-deposited on OTS-treated SiO₂ and measured under argon [1]. Its closest structural analog, N,N′-di-n-hexyl NDI (1b), shows an electron mobility of only 0.7 cm²/V·s under identical argon-atmosphere control experiments [1]. An independent investigation on single-crystal transistors reports Cy6-NTCDI (cyclohexyl) at 6.2 cm²/V·s versus n6-NTCDI (n-hexyl) at just 0.1 cm²/V·s [2], while the IUCr crystal-structure report confirms the ~6 cm²/V·s figure [3]. The cyclohexyl-for-hexyl substitution thus yields an 8.9× to 62× mobility advantage.

Organic Field-Effect Transistors n-Type Semiconductor Electron Mobility Structure-Property Relationship

Molecular Packing Architecture: Two-Dimensional Brickwork vs. One-Dimensional π-Stacking

NDICHex crystallizes with its cyclohexyl groups in the energetically favorable chair conformation and the NDI core strictly planar, producing a two-dimensional brickwork π-stacking arrangement [1][2]. This packing creates diagonal intermolecular interaction pathways confined to (001) planes—the preferred thin-film deposition plane—enabling the preferred 〈110〉 charge-transport directions [1][2]. In contrast, the n-hexyl analog adopts a non-extended chain conformation and exhibits one-dimensional π-stacking with a different lateral displacement; its thin films display a crystal phase different from its single-crystal form, whereas NDICHex thin films retain the identical (001)-oriented crystal phase as the single crystal [1]. The 2D brickwork motif is directly responsible for the 8.9–62× mobility enhancement.

Crystal Engineering Molecular Packing Charge-Transport Anisotropy Organic Semiconductor Morphology

Mobility Advantage Over Typical NDI Thin-Film Transistors—A 30-Fold Enhancement

Naphthalene diimide-based organic field-effect transistors typically exhibit electron mobility oscillating around 0.2 cm²/V·s [1]. NDICHex far exceeds this class baseline, with multiple independent reports converging on ~6 cm²/V·s [1][2]. A systematic review confirms that the OFET based on N,N′-dicyclohexyl-2,6-naphthalene NDI revealed electron mobility reaching as high as 6 cm²/V·s, a factor of ~30 above the NDI class average [1]. For comparison, even the best-performing solution-processed linear-alkyl NDIs (NDIC6–NDIC8) achieved only 10- to 30-fold higher mobility than their shorter- or longer-chain homologs within an optimized alkyl-series study, but their absolute mobility values remain substantially below the NDICHex peak [1].

Organic Electronics Benchmarking n-Channel Semiconductor Field-Effect Transistor Performance NDI Comparative Analysis

Air-Stability Trade-Off: NDICHex Requires Encapsulation While Air-Stable NDIs Offer Lower Mobility

NDICHex OTFTs measured under argon deliver 6.2 cm²/V·s average mobility, but when tested in ambient air the mobility drops to 0.41 cm²/V·s [1]. This represents a ~15× degradation upon air exposure, attributed to oxygen and moisture interaction with the high-lying LUMO of the non-halogenated NDI core [1]. By comparison, core-chlorinated fluoroalkyl NDIs (e.g., compound 2b) maintain 1.32 ± 0.10 cm²/V·s in air, essentially unchanged from nitrogen-atmosphere values [1]. NDICHex therefore demands hermetic encapsulation for practical deployment, while air-stable NDIs trade mobility for ambient operability. The selection hinges on whether the application can accommodate encapsulation—if yes, NDICHex provides a 4.7× mobility advantage over the best air-stable NDIs.

Device Encapsulation Operational Stability Ambient Atmosphere Performance n-Channel OFET Reliability

Optimal Use Cases for NDICHex Based on Verified Performance Profiles


High-Performance n-Channel OFETs and Organic Integrated Circuits Requiring Maximum Electron Mobility

NDICHex is the prime candidate for n-type active layers in organic complementary circuits where electron mobility >5 cm²/V·s is required to match p-channel performance [1]. Its 2D brickwork packing ensures reproducible thin-film morphology and consistent device characteristics across fabrication batches [2], making it suitable for logic gates, ring oscillators, and RFID tags manufactured via vacuum sublimation.

Transparent and Flexible Electronics Leveraging Colorless NDI Semiconductors

Unlike colored perylene diimide (PDI) alternatives, NDIs including NDICHex are colorless [3]. Combined with its top-tier electron mobility, NDICHex is well-suited for fully transparent organic transistors and flexible display backplanes where optical clarity is a product requirement alongside electrical performance [1][3].

Structure–Property Relationship Studies and Semiconductor Benchmarking

Because the cyclohexyl substituent produces a well-defined single crystal-to-thin-film structural correspondence and a pronounced mobility differential relative to linear-alkyl analogs, NDICHex serves as a model compound for systematic investigations of side-chain engineering, charge-transport anisotropy, and molecular packing design in n-type organic semiconductors [2][3].

Encapsulated Organic Electronic Devices Prioritizing Absolute n-Type Performance Over Ambient Stability

In device architectures where hermetic encapsulation is already incorporated—such as OLED display backplanes, vacuum-packaged sensors, or barrier-film-protected flexible circuits—NDICHex offers the highest available electron mobility among non-halogenated NDIs [1]. Its air-sensitivity is mitigated by existing encapsulation infrastructure, allowing designers to exploit the 6.2 cm²/V·s mobility without additional process burden [1][2].

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